![molecular formula C8H18O B1252935 (R)-4-Methyl-1-heptanol](/img/structure/B1252935.png)
(R)-4-Methyl-1-heptanol
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Overview
Description
(R)-4-methyl-1-heptanol is an aliphatic alcohol. It has a role as a metabolite.
Scientific Research Applications
Dielectric and Relaxational Behavior
Research involving close analogs of (R)-4-Methyl-1-heptanol, such as 5-methyl-3-heptanol and 4-methyl-3-heptanol, has focused on their dielectric and relaxational behavior. These compounds exhibit unique relaxational characteristics intermediate between those of other monohydroxy alcohols. Studies using rheology and dielectric spectroscopy have explored these properties in detail (Gainaru et al., 2014); (Pawlus et al., 2013).
Synthesis and Biological Activity
The synthesis and biological activity of isomers of 4-methyl-3-heptanol have been studied, particularly in the context of their role as components of aggregation pheromones in insects like bark beetles and ants. This research is vital for understanding the chemical ecology of these species (Zada et al., 2004).
Combustion and Emission Characteristics
Studies have also examined the combustion and emission characteristics of compounds like n-heptanol when blended with biodiesel. Such research is crucial for developing cleaner and more efficient fuel alternatives (El-Seesy et al., 2020); (El-Seesy & He et al., 2021).
Chemical Analysis Techniques
Research has also been conducted on the determination of rhodium in organic solutions, involving alcohols similar to (R)-4-Methyl-1-heptanol. These studies contribute to advancements in analytical chemistry, particularly in atomic absorption spectrometry (Kauppinen & Smolander, 1994).
Pheromone Identification and Synthesis
Further studies include the isolation, identification, and synthesis of volatile compounds from ants, involving derivatives of 4-methyl-3-heptanol. Such research enhances our understanding of pheromone communication in insect species (Riley et al., 1974).
properties
Product Name |
(R)-4-Methyl-1-heptanol |
---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(4R)-4-methylheptan-1-ol |
InChI |
InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
LLUQZGDMUIMPTC-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@@H](C)CCCO |
Canonical SMILES |
CCCC(C)CCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.